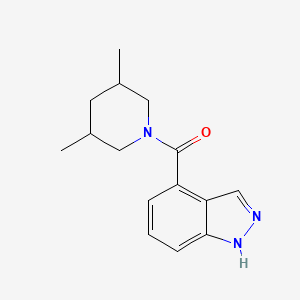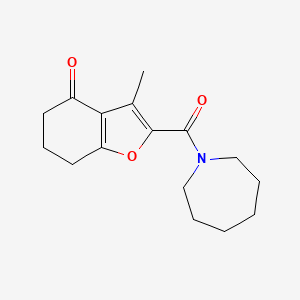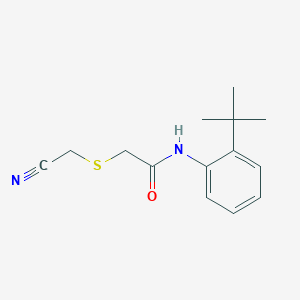
(3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone, also known as DMIM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMIM is a small molecule that is capable of modulating the activity of certain proteins in the body, making it a promising candidate for drug development and other research applications.
Scientific Research Applications
(3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been studied extensively for its potential applications in various fields, including drug development, cancer research, and neuroscience. (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to inhibit the activity of certain proteins that are involved in cancer cell proliferation and survival, making it a promising candidate for cancer treatment. Additionally, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to enhance the activity of certain neurotransmitters in the brain, making it a potential therapeutic agent for neurological disorders such as Parkinson's disease and depression.
Mechanism of Action
The mechanism of action of (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone involves its ability to modulate the activity of certain proteins in the body, including kinases and phosphatases. (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to bind to the ATP-binding site of these proteins, inhibiting their activity and leading to downstream effects on cellular signaling pathways. Additionally, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to enhance the activity of certain neurotransmitters in the brain, leading to improvements in cognitive function and mood.
Biochemical and Physiological Effects:
(3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to inhibit cell proliferation and induce apoptosis, leading to decreased tumor growth. In the brain, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to enhance the activity of neurotransmitters such as dopamine and serotonin, leading to improvements in mood and cognitive function.
Advantages and Limitations for Lab Experiments
(3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has several advantages for lab experiments, including its small size, high potency, and specificity for certain proteins. Additionally, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been shown to have low toxicity in animal models, making it a safer alternative to other compounds. However, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects on other proteins.
Future Directions
There are several future directions for research on (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone, including further optimization of the synthesis method to improve yield and purity, the development of more potent and selective analogs, and the exploration of its potential applications in other fields such as immunology and infectious disease. Additionally, more research is needed to fully understand the mechanism of action of (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone and its potential side effects in humans. Overall, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the preparation of 3,5-dimethylpiperidin-1-amine, which is then reacted with 4-bromoindazole to form the desired product, (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone. The synthesis of (3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone has been optimized over the years to improve the yield and purity of the final product, making it more suitable for research applications.
properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(1H-indazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-6-11(2)9-18(8-10)15(19)12-4-3-5-14-13(12)7-16-17-14/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVUDPVSVPPOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C3C=NNC3=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)

![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)

![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)

![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)
